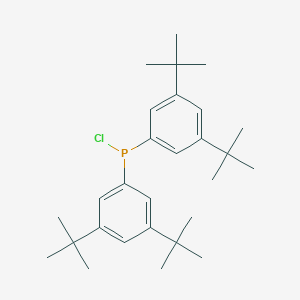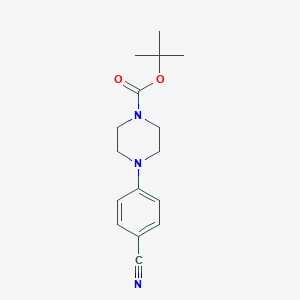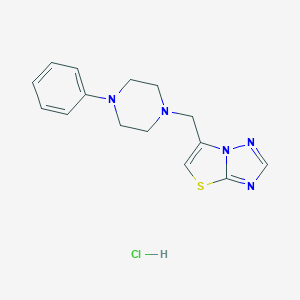
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. In addition, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to possess antiviral and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has been extensively studied for its potential applications in various fields, making it a useful compound for researchers. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, it may be useful to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzonitrile and 2-aminothiophenol. The reaction involves the formation of thiazolo[3,2-b][1,2,4]triazole followed by the addition of 4-phenyl-1-piperazinecarboxaldehyde to yield the final product, which is obtained as a monohydrochloride salt.
科学的研究の応用
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological disorders. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
170658-35-2 |
|---|---|
製品名 |
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride |
分子式 |
C15H18ClN5S |
分子量 |
335.9 g/mol |
IUPAC名 |
6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C15H17N5S.ClH/c1-2-4-13(5-3-1)19-8-6-18(7-9-19)10-14-11-21-15-16-12-17-20(14)15;/h1-5,11-12H,6-10H2;1H |
InChIキー |
WWIWKRQFNVKBFI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
正規SMILES |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
その他のCAS番号 |
170658-35-2 |
同義語 |
2-[(4-phenylpiperazin-1-yl)methyl]-4-thia-1,6,8-triazabicyclo[3.3.0]oc ta-2,5,7-triene hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



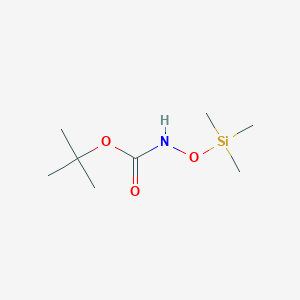
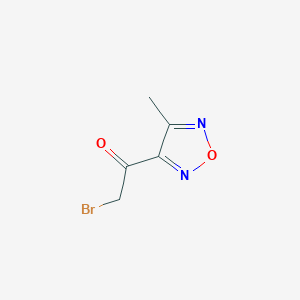
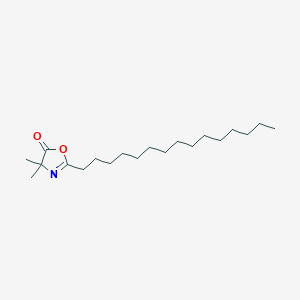

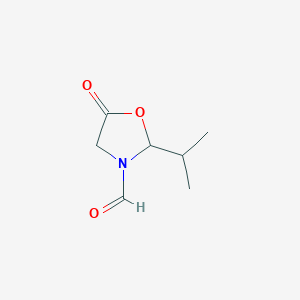


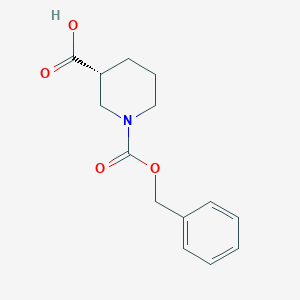
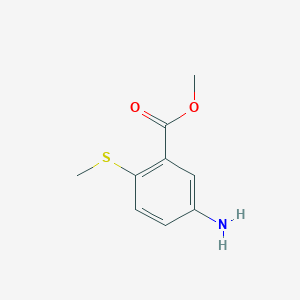

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

